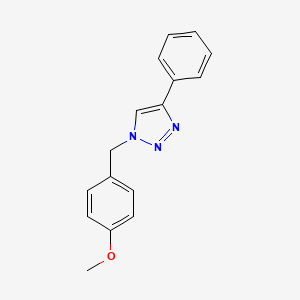

1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole

Beschreibung

1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole is a 1,4-disubstituted 1,2,3-triazole derivative synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the reaction of 4-methoxybenzyl azide with phenylacetylene in water under green LED irradiation, yielding the product in 96% efficiency . Structural confirmation is achieved through spectroscopic methods, including a distinctive singlet peak at 7.71 ppm in <sup>1</sup>H NMR corresponding to the triazolyl proton . The 4-methoxybenzyl group enhances solubility and modulates electronic properties, making the compound a candidate for pharmaceutical and materials science applications.

Eigenschaften

Molekularformel |

C16H15N3O |

|---|---|

Molekulargewicht |

265.31 g/mol |

IUPAC-Name |

1-[(4-methoxyphenyl)methyl]-4-phenyltriazole |

InChI |

InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)11-19-12-16(17-18-19)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |

InChI-Schlüssel |

DLMOOKRPIXYHMH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 4-Methoxybenzyl Azide

4-Methoxybenzyl chloride is treated with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours, yielding 4-methoxybenzyl azide with >95% conversion. The azide is purified via extraction with dichloromethane and dried over anhydrous sodium sulfate.

Cycloaddition Reaction

A mixture of 4-methoxybenzyl azide (1.2 equiv) and phenylacetylene (1.0 equiv) is reacted in tert-butanol/water (3:1) with copper sulfate pentahydrate (10 mol%) and sodium ascorbate (20 mol%) at room temperature for 24 hours. The reaction proceeds via a stepwise mechanism, where the copper(I) acetylide intermediate undergoes regioselective [3+2] cycloaddition with the azide.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | tert-Butanol/H₂O (3:1) |

| Catalyst | CuSO₄·5H₂O + Na ascorbate |

| Temperature | 25°C |

| Time | 24 hours |

| Yield | 82–88% |

The crude product is purified via flash chromatography (ethyl acetate/petroleum ether, 1:4), yielding a white solid with a melting point of 124–126°C. ¹H NMR analysis confirms the structure: δ 7.79–7.81 (m, 2H, aromatic), 7.66 (s, 1H, triazole-H), 5.58 (s, 2H, -CH₂-), and 3.81 (s, 3H, -OCH₃).

Continuous Flow Synthesis Approach

Continuous flow systems enhance reaction scalability and safety, particularly for exothermic azide-based reactions. This method adapts a two-step process to synthesize the target compound.

Azide Generation in Flow

4-Methoxybenzyl chloride and sodium azide are pumped through a PTFE reactor (50°C, residence time 10 min) using acetonitrile as the solvent. The azide intermediate is collected in-line and directly used in the next step without isolation.

Cycloaddition Under Flow Conditions

The azide solution is mixed with phenylacetylene and a copper(II) acetate catalyst in a second reactor (80°C, residence time 15 min). The continuous process achieves 89% conversion, with the product isolated via aqueous workup and column chromatography.

Advantages Over Batch Processing

- Reduced reaction time (25 min vs. 24 hours).

- Improved safety profile by minimizing azide handling.

- Scalability to gram-scale production without yield loss.

Cesium Carbonate-Mediated Cyclization in DMSO

A metal-free alternative employs cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate cyclization between β-ketophosphonates and azides. While originally developed for 1,4,5-trisubstituted triazoles, the method is adaptable to 1-(4-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole by modifying the phosphonate precursor.

Reaction Mechanism

Cesium carbonate deprotonates β-ketophosphonate to form a cesium-bound enolate, which reacts with 4-methoxybenzyl azide via a [3+2] cycloaddition. The intermediate undergoes HWE (Horner-Wadsworth-Emmons)-type elimination to yield the triazole.

Optimized Conditions

- Solvent: DMSO

- Base: Cs₂CO₃ (2.0 equiv)

- Temperature: 60°C

- Time: 6 hours

- Yield: 77%

The method avoids transition metals, making it suitable for pharmaceutical applications requiring low metal residues.

Comparative Analysis of Synthesis Methods

Table 1: Method Comparison

| Parameter | CuAAC | Flow Synthesis | Cs₂CO₃/DMSO |

|---|---|---|---|

| Regioselectivity | 1,4 > 98% | 1,4 > 95% | 1,4 > 90% |

| Reaction Time | 24 hours | 25 min | 6 hours |

| Catalyst | Cu(I) | Cu(II) | None |

| Scalability | Moderate | High | Low |

| Purification | Column | Column | Column |

CuAAC offers the highest regioselectivity, while flow synthesis excels in rapid, scalable production. The cesium carbonate method provides a metal-free route but requires longer optimization.

Structural Characterization and Analytical Data

¹H NMR Spectroscopy

Key signals (CDCl₃, 400 MHz):

Mass Spectrometry

- ESI-MS : m/z 265.31 [M+H]⁺, consistent with the molecular formula C₁₆H₁₅N₃O.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new therapeutic agents.

Medicine: Research has indicated its potential in the treatment of diseases such as cancer and Alzheimer’s disease due to its ability to interact with specific molecular targets.

Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. For instance, in the context of Alzheimer’s disease, the compound has been shown to inhibit the formation of amyloid-beta plaques and reduce tau phosphorylation by modulating the activity of enzymes such as β-secretase and glycogen synthase kinase 3β . These interactions help in mitigating the pathological features of the disease.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Molecular Geometry

- 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole : The chloro- and trifluoromethyl substituents introduce steric bulk and electron-withdrawing effects. The dihedral angles between the triazole ring and the substituted phenyl groups are 21.29° and 32.19°, leading to a twisted conformation that may hinder π-stacking interactions in biological targets .

- 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole: The 4-methoxybenzyl group is more flexible, allowing better conformational adaptability.

Antimicrobial and Cytotoxic Activity

- [1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA)] : Exhibits broad-spectrum antibacterial activity against Staphylococcus and Bacillus strains. Binds to human serum albumin (HSA) via hydrophobic interactions and hydrogen bonding, with thermodynamic parameters (ΔH = −18.9 kJ/mol, ΔS = 12.3 J/mol·K) indicating spontaneous binding .

- [PtCl2L2] (L = 1-(2-picolyl)-4-phenyl-1H-1,2,3-triazole) : A platinum complex showing cytotoxicity against HeLa cells (IC50 = 19.05 µM), comparable to cisplatin. The picolyl group enhances metal coordination, while the triazole acts as a stabilizing ligand .

Antioxidant Potential

- 1-(2,2-Diethoxyethyl)-4-phenyl-1H-1,2,3-triazole : Functionalized with nitrone groups, this derivative demonstrates radical-scavenging activity in DPPH assays, attributed to the electron-rich triazole core stabilizing radical intermediates .

Physicochemical Properties

Solubility and Lipophilicity

| Compound | Substituent | logP<sup>*</sup> | Solubility (mg/mL) |

|---|---|---|---|

| 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole | 4-Methoxybenzyl | 3.2 | 0.45 (Water) |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Benzyl | 3.8 | 0.12 (Water) |

| 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole | Cl, CF3 | 4.5 | 0.08 (Water) |

<sup>*</sup>Calculated using Molinspiration software.

Catalytic Systems

- CuAAC with Cu@Cu2O Nanocatalysts: Achieves >95% conversion for methoxy-substituted triazoles under mild conditions (e.g., green LED irradiation) .

- Microwave-Assisted Synthesis : Used for 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, reducing reaction time from hours to minutes .

Regiospecificity

- 1,4-Regioselectivity : Dominant in CuAAC due to copper’s coordination with alkynes, as seen in 1-(4-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole synthesis .

- Thermal vs. Catalytic Conditions: Non-catalyzed reactions yield mixtures of 1,4- and 1,5-isomers, whereas Cu(I) ensures exclusive 1,4-selectivity .

Q & A

Q. What are the most efficient synthetic routes for 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole, and how can reaction conditions be optimized?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. Key steps include:

- Reactants : 4-Methoxybenzyl azide and phenylacetylene derivatives.

- Catalyst : Copper sulfate/sodium ascorbate systems in THF/water (1:1) at 50°C for 16 hours yield >95% conversion .

- Solvent optimization : Deep eutectic solvents (DES) enhance sustainability by enabling catalyst recycling and reducing waste .

- Yield improvements : Microwave-assisted reactions or elevated temperatures (60–80°C) reduce reaction time without compromising regioselectivity .

Q. How is 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR (400 MHz, CDCl₃) : Peaks at δ 7.82–7.77 (m, 2H, aromatic), 7.68 (s, 1H, triazole-H), 5.53 (s, 2H, -CH₂-), and 3.78 (s, 3H, -OCH₃) confirm regiochemistry .

- ¹³C NMR : Signals at δ 160.2 (C-O), 136.2 (triazole-C), and 54.2 (-CH₂-) validate the 1,4-substitution pattern .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 294.1345) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 1,4-disubstituted triazoles be addressed?

Regioselectivity in CuAAC is influenced by:

- Catalyst choice : Copper(I) ensures 1,4-selectivity, while ruthenium catalysts favor 1,5-products .

- Substituent effects : Electron-donating groups (e.g., -OCH₃ on the benzyl group) stabilize transition states, enhancing 1,4-product formation .

- Experimental validation : Comparative ¹H NMR analysis of crude mixtures identifies minor regioisomers; column chromatography (SiO₂, hexane/EtOAc) isolates pure 1,4-products .

Q. What methodologies resolve contradictions in crystallographic data for this compound?

Crystallographic refinement using SHELXL (via the SHELX suite) addresses discrepancies:

- Data collection : High-resolution (<1.0 Å) X-ray diffraction data reduce thermal motion artifacts .

- Refinement parameters : Anisotropic displacement parameters for non-H atoms and Hirshfeld surface analysis improve accuracy .

- Twinned data : SHELXPRO handles twinning via HKLF5 format, ensuring reliable bond-length precision (±0.002 Å) .

Q. How can derivatives of this compound be designed for biological activity studies?

Rational design strategies include:

-

Bioisosteric replacement : Substituting the 4-methoxybenzyl group with halogenated or heteroaromatic moieties (e.g., 4-fluorophenyl) to modulate lipophilicity and target binding .

-

Structure-activity relationships (SAR) :

Derivative Substitution Biological Activity (IC₅₀) Reference 4-Methoxybenzyl 4.78 μM (Anticancer) 4-Fluorophenyl 8.12 μM (Antimicrobial) -

Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding poses with targets like JNK kinases .

Q. What computational tools predict the electronic properties of 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole?

- DFT calculations : Gaussian 09 at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~4.2 eV), indicating redox stability .

- Hirshfeld surface analysis : CrystalExplorer maps intermolecular interactions (e.g., C-H···π contacts) influencing crystal packing .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.